molecular formula C10H14O B12521318 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one CAS No. 654643-31-9

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one

Cat. No.: B12521318
CAS No.: 654643-31-9
M. Wt: 150.22 g/mol
InChI Key: UKZLFSPGDPKMOM-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one is an organic compound characterized by a cyclopentene ring attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of cyclopentene with pent-3-en-2-one under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds, aiding in the development of pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. These interactions can influence biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with similar reactivity.

    3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another related compound with distinct chemical properties.

Uniqueness

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one is unique due to its specific combination of a cyclopentene ring and a pentenone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

654643-31-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(cyclopenten-1-yl)pent-3-en-2-one

InChI

InChI=1S/C10H14O/c1-2-5-10(11)8-9-6-3-4-7-9/h2,5-6H,3-4,7-8H2,1H3

InChI Key

UKZLFSPGDPKMOM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC1=CCCC1

Origin of Product

United States

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